ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
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Overview
Description
Ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of oxadiazole and thiadiazine rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Formation of the Thiadiazine Ring: : The thiadiazine ring is formed by the cyclization of a thioamide with a suitable electrophile. This step may involve the use of reagents such as sulfur dichloride (SCl2) or sulfur monochloride (S2Cl2).
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Coupling of the Two Rings: : The oxadiazole and thiadiazine rings are then coupled through a nucleophilic substitution reaction, where the oxadiazole derivative reacts with a halogenated thiadiazine derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
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Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the oxadiazole ring to an amine derivative.
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Substitution: : Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF)
Substitution: Amines, thiols, NaH, K2CO3
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Benzyl-substituted derivatives
Scientific Research Applications
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
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Biology: : It exhibits biological activity, including antimicrobial, antiviral, and anticancer properties. It has been investigated for its potential to inhibit the growth of various pathogens and cancer cells .
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Medicine: : The compound is explored for its therapeutic potential in treating infectious diseases and cancer. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
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Industry: : It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells .
Comparison with Similar Compounds
Ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can be compared with other similar compounds, such as:
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1,2,4-Oxadiazole Derivatives: : These compounds share the oxadiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties .
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Thiadiazine Derivatives: : Compounds containing the thiadiazine ring also show diverse chemical reactivity and biological activity, making them useful in various applications .
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Benzyl-Substituted Heterocycles: : These compounds have a benzyl group attached to a heterocyclic ring, contributing to their unique reactivity and biological properties .
The uniqueness of this compound lies in its combination of oxadiazole and thiadiazine rings, which imparts a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C17H18N4O5S |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 2-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
InChI |
InChI=1S/C17H18N4O5S/c1-3-25-17(22)14-10-21(27(23,24)20-12(14)2)11-15-18-16(26-19-15)9-13-7-5-4-6-8-13/h4-8,10H,3,9,11H2,1-2H3 |
InChI Key |
GCTFIQVTUCHNNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=NOC(=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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